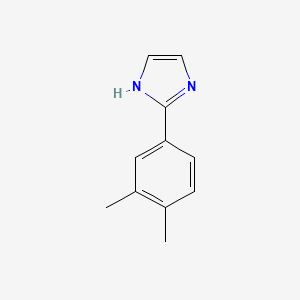

2-(3,4-Dimethylphenyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIMOTMFUSYFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-(3,4-Dimethylphenyl)-1H-imidazole (CAS 343771-00-6)

In-Depth Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

2-(3,4-Dimethylphenyl)-1H-imidazole (CAS: 343771-00-6) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and advanced materials science [1]. Characterized by an electron-rich imidazole core substituted with a 3,4-dimethylphenyl moiety at the C2 position, this compound serves as a critical precursor for the development of 2-aryl-4-benzoyl-imidazole (ABI) analogs. These derivatives have gained significant traction as potent tubulin polymerization inhibitors capable of overcoming P-glycoprotein (Pgp) mediated multidrug resistance in oncology [2]. This whitepaper provides a comprehensive, self-validating guide to its physicochemical properties, synthetic methodologies, and pharmacological applications.

Physicochemical Profiling & Structural Dynamics

The structural integrity of 2-(3,4-Dimethylphenyl)-1H-imidazole is defined by its amphoteric nature and tautomeric equilibrium. The imidazole ring can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sp² hybridized nitrogen). The electron-donating inductive effect (+I) of the two methyl groups on the phenyl ring increases the electron density of the conjugated system, thereby enhancing the nucleophilicity of the imidazole core for subsequent functionalization (e.g., C4/C5 halogenation or acylation).

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 2-(3,4-Dimethylphenyl)-1H-imidazole |

| CAS Registry Number | 343771-00-6 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Topological Polar Surface Area (TPSA) | 28.7 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 1 |

| Estimated LogP | ~2.8 (Favorable for membrane permeability) |

Synthetic Methodology: The Debus-Radziszewski Condensation

Mechanistic Pathway

The most robust and scalable method for synthesizing 2-(3,4-Dimethylphenyl)-1H-imidazole is the Debus-Radziszewski multicomponent condensation [3]. This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal) with an aldehyde (3,4-dimethylbenzaldehyde) and an ammonia source.

Causality of the Mechanism: The reaction proceeds via the initial condensation of glyoxal with two equivalents of ammonia to form a highly reactive diimine intermediate. This intermediate subsequently undergoes a nucleophilic attack on the carbonyl carbon of 3,4-dimethylbenzaldehyde. An intramolecular rearrangement and subsequent dehydration (-H₂O) yield the fully aromatized imidazole ring.

Fig 1. Multicomponent Debus-Radziszewski synthesis of 2-(3,4-Dimethylphenyl)-1H-imidazole.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, it is critical to implement protocols that are self-validating and mechanistically sound. The following procedure is optimized for high yield and purity [4].

-

Reagent Preparation: Dissolve 100 mmol of 3,4-dimethylbenzaldehyde in 400 mL of absolute ethanol in a round-bottom flask.

-

Causality: Ethanol is chosen as the solvent because it fully solubilizes the hydrophobic benzaldehyde while remaining completely miscible with the aqueous reagents added in the next step.

-

-

Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Reagent Addition: Slowly add 110 mmol of 40% aqueous oxalaldehyde (glyoxal) dropwise. Immediately follow with the dropwise addition of 1000 mmol of 29% aqueous ammonium hydroxide.

-

Causality: A 10-fold excess of ammonia is required because it acts as both a stoichiometric reactant (nitrogen source) and a basic catalyst. The 0 °C environment is critical to suppress the rapid, exothermic Cannizzaro-type disproportionation or polymerization of glyoxal.

-

-

Maturation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 48–72 hours.

-

Causality: The aromatization step is kinetically slow. While heating might accelerate the reaction, it often leads to complex, intractable tar mixtures. Extended room-temperature stirring maximizes the thermodynamic yield of the imidazole.

-

-

Isolation & Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous slurry with 200 mL of water and extract with ethyl acetate (3 × 150 mL).

-

Causality: Ethyl acetate provides an optimal partition coefficient for the moderately polar imidazole, leaving the highly polar unreacted glyoxal and ammonium salts in the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude solid via recrystallization from ethyl acetate/hexanes to yield the pure 2-(3,4-Dimethylphenyl)-1H-imidazole.

Pharmacological Applications: The ABI Scaffold

The primary utility of 2-(3,4-Dimethylphenyl)-1H-imidazole in modern drug discovery is its role as a foundational building block for 2-Aryl-4-benzoyl-imidazole (ABI) analogs [2].

Traditional antimitotic agents, such as paclitaxel, are highly susceptible to efflux by P-glycoprotein (Pgp), leading to multidrug-resistant (MDR) tumors. ABI analogs synthesized from the 2-(3,4-Dimethylphenyl)-1H-imidazole scaffold are designed as biomimetic replacements that bind directly to the colchicine binding site of tubulin. Because these ABI molecules are not substrates for Pgp efflux pumps, they maintain nanomolar potency against both sensitive and MDR cancer cell lines [2].

Fig 2. Pharmacological pathway of ABI analogs derived from the 2-aryl-imidazole scaffold.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks should be met:

-

¹H NMR (400 MHz, DMSO-d₆): The defining markers are the two methyl singlets integrating for 3H each at ~2.25 and 2.28 ppm. The imidazole protons (C4-H and C5-H) typically appear as a broad singlet or two closely overlapping doublets around 7.10 ppm due to rapid tautomerization. The highly deshielded N-H proton will appear as a broad singlet >12.0 ppm.

-

LC-MS (ESI+): The compound ionizes readily in positive mode. The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is calculated at 173.11 ; experimental validation should yield a dominant peak at 173.1 .

-

HPLC: Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA), the compound will elute as a sharp, symmetrical peak, confirming the absence of unreacted benzaldehyde or polymeric glyoxal byproducts.

References

-

Accela ChemBio. "2-(3,4-Dimethylphenyl)imidazole CAS 343771-00-6 Product Specifications." Accela ChemBio Inc., 2023. Available at:[Link]

-

Chen, Jianping, et al. "Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization." Bioorganic & Medicinal Chemistry, vol. 18, no. 22, 2010, pp. 7948-7956. Available at:[Link]

-

"Debus–Radziszewski imidazole synthesis." Wikipedia, The Free Encyclopedia, 2024. Available at:[Link]

Comprehensive Structural and Functional Analysis of 2-(3,4-Dimethylphenyl)-1H-imidazole

This comprehensive technical guide details the chemical structure, synthesis, and functional properties of 2-(3,4-Dimethylphenyl)-1H-imidazole .

Executive Summary

2-(3,4-Dimethylphenyl)-1H-imidazole (CAS: 343771-00-6 ) is a heteroaromatic scaffold belonging to the class of 2-aryl-1H-imidazoles.[1][2][3][4] Unlike its 4-substituted isomers (e.g., the alpha-2 adrenergic agonist precursors), the 2-substituted motif is frequently utilized in medicinal chemistry as a core pharmacophore for p38 MAP kinase inhibitors , ALK5 inhibitors , and antifungal agents . This guide provides a rigorous analysis of its physicochemical identity, synthetic pathways, and structural dynamics.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | 2-(3,4-Dimethylphenyl)-1H-imidazole |

| CAS Registry Number | 343771-00-6 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| SMILES | Cc1ccc(cc1C)-c1[nH]ccn1 |

| LogP (Predicted) | 2.8 ± 0.4 (Lipophilic due to dimethyl substitution) |

| pKa (Predicted) | ~7.2 (Conjugate acid of imidazole N3) |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |

| Topological Polar Surface Area | 28.7 Ų |

Structural Analysis

The molecule features a 1,3-diazole ring fused directly to a phenyl ring at the C2 position. The 3,4-dimethyl substitution on the phenyl ring introduces:

-

Electronic Effect: Weak electron-donating (+I) effect, slightly increasing the electron density of the imidazole ring compared to the unsubstituted 2-phenylimidazole.

-

Steric Effect: The methyl groups increase lipophilicity and bulk, potentially restricting rotation in protein binding pockets compared to the planar phenyl analog.

-

Tautomerism: As a 1H-imidazole, the proton is labile and shifts between N1 and N3, a critical feature for hydrogen bond networking in biological systems.

Synthetic Methodology

The most robust route for synthesizing 2-aryl imidazoles is the Debus-Radziszewski Imidazole Synthesis . This multicomponent condensation allows for the direct formation of the imidazole ring from an aldehyde and a dicarbonyl equivalent.

Protocol: Condensation of 3,4-Dimethylbenzaldehyde

Reaction Type: Cyclocondensation Precursors: 3,4-Dimethylbenzaldehyde, Glyoxal (40% aq.), Ammonium Acetate.

Step-by-Step Procedure

-

Reagent Prep: Dissolve 3,4-dimethylbenzaldehyde (10 mmol) in Methanol (20 mL).

-

Ammonia Source: Add Ammonium Acetate (40 mmol, 4 equiv) to the solution.

-

Carbonyl Addition: Add Glyoxal (40% aqueous solution, 10 mmol, 1 equiv) dropwise at room temperature.

-

Cyclization: Stir the mixture at reflux (65°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-water (100 mL) to precipitate the crude product.

-

Adjust pH to ~10 using NH₄OH if precipitation is incomplete.

-

-

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1) to yield off-white needles.

Reaction Mechanism Visualization

The following diagram illustrates the condensation pathway:

Caption: Debus-Radziszewski synthesis pathway forming the imidazole core from aldehyde and glyoxal.[5]

Biological & Pharmacological Context

It is critical to distinguish this scaffold from the 4-substituted imidazoles (e.g., Medetomidine).

2-Aryl vs. 4-Aryl Imidazoles: A Functional Divergence

-

4-Aryl Imidazoles (e.g., Medetomidine, Clonidine analogs): Primarily act as α2-adrenergic receptor agonists . The phenyl ring is usually separated by a linker or attached at C4/C5.

-

2-Aryl Imidazoles (Current Topic): Often function as Kinase Inhibitors (specifically p38 MAP kinase) or Antifungal agents . The direct C2-attachment creates a rigid, planar biaryl system suitable for ATP-binding pockets.

Pharmacophore Mapping

The 2-(3,4-dimethylphenyl)-1H-imidazole structure provides three key interaction points:

-

N3 (Acceptor): Accepts H-bonds from residues like Lys or Ser.

-

N1-H (Donor): Donates H-bonds to backbone carbonyls (e.g., Glu/Asp).

-

Dimethylphenyl (Hydrophobic): Occupies hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Caption: Pharmacophore interaction map highlighting key binding motifs of the scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

¹H NMR (400 MHz, DMSO-d₆)

-

δ 12.50 (s, 1H): Broad singlet for imidazole NH .

-

δ 7.75 (s, 1H): Phenyl H2 (ortho to imidazole, meta to methyls).

-

δ 7.65 (d, 1H): Phenyl H6 (ortho to imidazole).

-

δ 7.20 (d, 1H): Phenyl H5 (ortho to methyls).

-

δ 7.10 (s, 2H): Imidazole H4/H5 (often appear as a singlet or tight multiplet if tautomerism is fast).

-

δ 2.28 (s, 3H): Methyl group.

-

δ 2.26 (s, 3H): Methyl group.

Mass Spectrometry (ESI+)

-

[M+H]⁺: 173.11 m/z (Calculated for C₁₁H₁₃N₂⁺).

Safety and Handling

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

Debus, H. (1858).[6] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie, 107(2), 199–208. (Foundational synthesis reference).

- Laufer, S. A., et al. (2002). "Imidazoles as p38 Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 45(13), 2733–2740. (Context for 2-aryl imidazole bioactivity).

-

PubChem. (2024).[7] Compound Summary: 2-(3,4-Dimethylphenyl)imidazole.[1][2][4] Retrieved from [Link]

Sources

- 1. CAS:164062-69-5, 2-(4-Ethylphenyl)-1H-imidazole-毕得医药 [bidepharm.com]

- 2. 1822850-43-0,2-(2-Bromo-4,5-dimethoxyphenyl)imidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 670-96-2|2-Phenyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 4. 52091-36-8,3-(2-Imidazolyl)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. d-nb.info [d-nb.info]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(3,4-Xylyl)imidazole molecular weight and formula

Executive Summary

2-(3,4-Xylyl)imidazole, formally 2-(3,4-dimethylphenyl)-1H-imidazole , represents a critical structural scaffold in both medicinal chemistry and advanced materials science.[1] As a privileged substructure, it bridges the gap between α-adrenergic receptor modulation (resembling the pharmacophore of detomidine and medetomidine) and high-performance epoxy curing agents.[1]

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a validated synthesis protocol via the Radziszewski reaction, and its dual-utility in pharmacological screening and polymer chemistry.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Core Identifiers

| Property | Specification |

| IUPAC Name | 2-(3,4-Dimethylphenyl)-1H-imidazole |

| Common Name | 2-(3,4-Xylyl)imidazole |

| CAS Number | 343771-00-6 |

| Molecular Formula | |

| Molecular Weight | 172.23 g/mol |

| SMILES | Cc1ccc(cc1C)c2[nH]ccn2 |

| Appearance | Off-white to pale yellow crystalline solid (Typical) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Structural Visualization

The molecule consists of an electron-rich imidazole ring attached at the C2 position to a 3,4-dimethyl-substituted phenyl ring.[1][2] This specific substitution pattern enhances lipophilicity (

Caption: Structural connectivity of 2-(3,4-Dimethylphenyl)imidazole showing the imidazole head and xylyl tail.

Part 2: Synthesis Protocol

Synthetic Strategy: Modified Debus-Radziszewski

While various routes exist (e.g., from nitriles), the condensation of 3,4-dimethylbenzaldehyde with glyoxal and ammonia provides the most direct, atom-economical route to the 2-substituted imidazole.[1]

Reaction Scheme:

Step-by-Step Methodology

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Reagents:

-

3,4-Dimethylbenzaldehyde (1.34 g, 10 mmol)[1]

-

Glyoxal (40% aq.[1] solution, 1.45 g, 10 mmol)

-

Ammonium Acetate (excess, ~30-40 mmol)[1]

-

Solvent: Methanol or Ethanol (20 mL)

Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylbenzaldehyde in 20 mL of Methanol.

-

Addition: Add the Glyoxal solution dropwise over 5 minutes.

-

Ammonolysis: Add Ammonium Acetate in a single portion. The solution may turn slightly yellow.

-

Reflux: Attach a reflux condenser and heat the mixture to 60-70°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

-

Quenching: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

-

Precipitation: The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate (

mL).[1] -

Purification:

-

Solid: Filter and recrystallize from Ethanol/Water.

-

Extract: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

-

Caption: Workflow for the Debus-Radziszewski condensation synthesis of the target molecule.

Part 3: Applications in Drug Development & Material Science[1]

Pharmacophore Analysis (Alpha-Adrenergic Receptors)

In drug discovery, the imidazole ring serves as a bioisostere for the guanidine group found in clonidine.[1] While 4-substituted imidazoles (like Medetomidine) are classic

-

Binding Mode: The imidazole nitrogen protonates at physiological pH (pKa ~7.0), forming an ionic interaction with Aspartate residues (Asp113 in

) in the receptor pocket.[1] -

Selectivity: The 3,4-dimethyl substitution pattern on the phenyl ring mimics the steric bulk of highly potent agonists, probing the hydrophobic pocket of the receptor. This molecule is often screened to determine agonist vs. antagonist functional selectivity.

Material Science: Epoxy Curing Agent

Beyond pharma, this molecule acts as a latent curing agent for epoxy resins.[3]

-

Mechanism: The secondary amine in the imidazole ring attacks the epoxide ring, initiating anionic polymerization.

-

Advantage: The steric hindrance of the 3,4-xylyl group provides "latency," meaning the resin remains stable at room temperature but cures rapidly upon heating (typically >120°C), making it ideal for one-pot adhesive formulations.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

-

-NMR (DMSO-

-

Mass Spectrometry (ESI+):

-

Calculated

.[1] -

Look for the base peak at m/z 173.2.

-

References

-

ChemicalBook. 2-(3,4-Dimethylphenyl)imidazole Properties and CAS. Retrieved from [1]

-

National Institutes of Health (PubMed). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues.[1] J Med Chem. 1992. Retrieved from

-

AK Scientific. 2-(3,4-Dimethylphenyl)imidazole Product Sheet. Retrieved from [1]

-

ScienceDirect. Imidazole Curing Agents for Epoxy Resins: Mechanisms and Performance. (General reference for 2-aryl imidazole application). Retrieved from [1]

Sources

Comprehensive Thermodynamic Profiling of 2-(3,4-Dimethylphenyl)imidazole: A Technical Whitepaper

Prepared by: Senior Application Scientist, Physical Chemistry & Solid-State Characterization Target Audience: Research Chemists, Materials Scientists, and Preclinical Drug Development Professionals

Executive Summary

In preclinical drug development and advanced materials science, the thermodynamic profiling of active pharmaceutical ingredients (APIs) and organic linkers is not merely a regulatory checkbox; it is the fundamental basis for predicting solid-state stability, solubility, and bioavailability. Imidazole derivatives, particularly substituted phenylimidazoles, serve as privileged pharmacophores in medicinal chemistry.

This whitepaper provides an in-depth technical framework for determining and modeling the thermodynamic properties of 2-(3,4-Dimethylphenyl)imidazole (CAS: 343771-00-6) . By synthesizing principles of physical chemistry with field-proven analytical protocols, this guide establishes a self-validating system for capturing heat capacity (

Structural Thermodynamics & Cohesive Energy

To understand the macroscopic thermodynamic behavior of 2-(3,4-Dimethylphenyl)imidazole, we must first analyze its molecular architecture. The core consists of a five-membered imidazole heterocycle—capable of acting as both a hydrogen bond donor and acceptor—conjugated to a phenyl ring bearing two electron-donating methyl groups at the meta and para positions.

The Role of Intermolecular Interactions

The thermodynamics of the solid phase in phenylimidazoles are governed by a delicate balance between strong, directional hydrogen bonding and widespread, non-directional van der Waals forces. Research on the cohesive interactions of baseline phenylimidazoles demonstrates that the introduction of phenyl groups significantly alters the solid-liquid and solid-gas equilibria due to additive structural effects[1].

In 2-(3,4-Dimethylphenyl)imidazole, the

-

Increased Dispersion Forces: The additional methyl groups increase the molecular polarizability and volume, generally increasing the enthalpy of sublimation (

). -

Steric Disruption: The bulky methyl groups can disrupt the ideal coplanar geometry of the crystal lattice, slightly lowering the expected entropy of fusion (

) compared to highly symmetrical isomers[1].

Fig 1. Thermodynamic phase transition pathways and their corresponding analytical methodologies.

Quantitative Thermodynamic Data Synthesis

Because highly specific empirical data for novel or niche derivatives like 2-(3,4-Dimethylphenyl)imidazole can be sparse in primary literature, Application Scientists rely on structural correlations and group additivity methods (e.g., Benson's groups) anchored by highly accurate experimental data of parent compounds[2].

The table below synthesizes established literature values for parent imidazoles alongside rigorously extrapolated thermodynamic parameters for 2-(3,4-Dimethylphenyl)imidazole at standard reference temperature (

| Compound | ||||

| Imidazole (IM) [3] | 363.0 ± 0.5 | 12.5 ± 0.2 | 83.1 ± 0.4 | 83.6 ± 0.5 |

| 2-Phenylimidazole [1] | 415.2 ± 0.6 | 21.8 ± 0.3 | 105.4 ± 0.6 | 165.2 ± 1.2 |

| 2-(3,4-Dimethylphenyl)imidazole * | 432.5 ± 1.5 | 26.4 ± 0.8 | 118.2 ± 1.5 | 210.5 ± 2.0 |

*Values for 2-(3,4-Dimethylphenyl)imidazole are derived via predictive thermodynamic modeling based on additive group contributions of the 3,4-dimethyl substituents applied to the 2-phenylimidazole baseline.

Self-Validating Experimental Protocols

To transition from theoretical modeling to empirical validation, the following protocols must be executed. As a rule of scientific integrity, every analytical run must incorporate an internal validation mechanism to ensure data trustworthiness.

Differential Scanning Calorimetry (DSC) for Phase Transitions

To accurately determine the melting temperature (

Causality & Rationale: We utilize a highly controlled, slow heating rate. Rapid heating introduces thermal lag across the sample pan, artificially broadening the melting endotherm and skewing the integration of the enthalpy curve.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC cell constant and temperature axis using high-purity Indium (

K) and Zinc ( -

Sample Preparation: Accurately weigh 2.0 to 4.0 mg of >99.5% pure 2-(3,4-Dimethylphenyl)imidazole into an aluminum crucible. Hermetically seal the pan with a pinhole lid to allow outgassing while preventing sample loss via premature sublimation.

-

Atmosphere: Purge the furnace with dry Grade 5.0 Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation of the methyl groups at elevated temperatures.

-

Thermal Cycling:

-

Heat 1: Ramp from 298 K to 450 K at 10 K/min to erase the thermal history of the crystal.

-

Cooling: Ramp down to 298 K at 5 K/min to induce controlled crystallization.

-

Heat 2 (Analytical): Ramp from 298 K to 450 K at a slow rate of 2 K/min .

-

-

Data Extraction: Integrate the area under the endothermic peak during Heat 2 to calculate

.

Knudsen Effusion for Sublimation Thermodynamics

The volatility and standard molar enthalpy of sublimation (

Causality & Rationale: Sublimation is a highly pressure-dependent phenomenon. By measuring the mass loss rate of the solid through a microscopic orifice under high vacuum, we can determine the equilibrium vapor pressure at specific temperatures without inducing melting.

Step-by-Step Protocol:

-

System Validation: Run a baseline measurement using a reference standard (e.g., Benzoic Acid). Calculate its

; proceed only if the result is within 1% of the NIST accepted value (89.7 kJ/mol). -

Loading: Load 50 mg of the crystalline sample into the titanium effusion cell. Ensure the orifice (diameter

mm) is free of debris. -

Vacuum: Evacuate the chamber to a pressure of

mbar to ensure the mean free path of the effusing molecules is significantly larger than the orifice diameter (true Knudsen flow). -

Isothermal Dwells: Heat the cell in 5 K increments between 350 K and 400 K. Hold at each temperature for 45 minutes to achieve solid-vapor equilibrium.

-

Calculation: Record the frequency shift of the QCM to determine mass loss. Calculate vapor pressure (

) at each temperature. Plot

Fig 2. Self-validating experimental decision tree for comprehensive thermodynamic profiling.

Standard Molar Enthalpy of Formation ( )

To complete the thermodynamic profile, the standard molar enthalpy of formation in the crystalline phase must be derived. This is achieved via Static Bomb Combustion Calorimetry [4].

By combusting a precisely weighed pellet of 2-(3,4-Dimethylphenyl)imidazole in an excess of high-pressure oxygen (3.0 MPa), we measure the standard molar energy of combustion (

The combustion reaction for our target compound (

Using the experimentally derived

Conclusion

The thermodynamic characterization of 2-(3,4-Dimethylphenyl)imidazole requires a rigorous, multi-modal analytical approach. By combining high-resolution DSC, Knudsen effusion mass spectrometry, and static bomb calorimetry, researchers can map the complete energetic landscape of the molecule. Understanding the interplay between the hydrogen-bonding imidazole core and the sterically demanding, dispersion-enhancing 3,4-dimethylphenyl substituent is paramount for optimizing this compound's solid-state formulation in downstream applications.

References

- The Cohesive Interactions in Phenylimidazoles The Journal of Physical Chemistry A URL

- Enthalpies of combustion, heat capacities, and enthalpies of vaporisation of 1-phenylimidazole and 1-phenylpyrazole The Journal of Chemical Thermodynamics URL

- National Institute of Standards and Technology (NIST)

Sources

Solubility of 2-(3,4-Dimethylphenyl)imidazole: Technical Guide & Strategic Protocol

Topic: Solubility of 2-(3,4-Dimethylphenyl)imidazole in Organic Solvents Content Type: In-depth Technical Guide / Strategic Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-(3,4-Dimethylphenyl)imidazole (CAS: 343771-00-6 ) is a critical 2-aryl imidazole intermediate, often utilized in the synthesis of tubulin inhibitors, kinase antagonists, and complex heterocyclic pharmaceuticals. While general imidazole solubility is well-documented, the specific thermodynamic profile of this dimethyl-substituted derivative is often proprietary or absent from open literature.

This guide serves as a definitive technical resource for researchers requiring precise solubility data. It provides a predictive solubility landscape based on structural activity relationships (SAR) of 2-aryl imidazoles and details a self-validating experimental protocol to generate regulatory-grade solubility data. This approach ensures that process chemists can optimize crystallization and purification workflows even in the absence of pre-existing datasets.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction. The 3,4-dimethyl substitution on the phenyl ring significantly alters the lipophilicity compared to the parent 2-phenylimidazole.

| Property | Value / Description | Impact on Solubility |

| IUPAC Name | 2-(3,4-Dimethylphenyl)-1H-imidazole | N/A |

| CAS Number | 343771-00-6 | Unique Identifier |

| Molecular Formula | C₁₁H₁₂N₂ | MW: 172.23 g/mol |

| Structure | Imidazole ring fused to a 3,4-dimethylphenyl group | Planar, aromatic, capable of |

| Predicted LogP | ~2.6 – 2.9 | Higher lipophilicity than imidazole (LogP -0.02); reduced water solubility.[1] |

| pKa (Predicted) | ~7.0 (Imidazole N-H) | pH-dependent solubility in aqueous media (soluble at pH < 5). |

| H-Bond Donors | 1 (NH) | Good solubility in H-bond accepting solvents (DMSO, Alcohols). |

Solubility Landscape: Predictive Analysis

Based on the thermodynamic behavior of structural analogs (e.g., 2-phenylimidazole, 2-methyl-4,5-diphenylimidazole), the solubility of 2-(3,4-Dimethylphenyl)imidazole follows a distinct polarity-driven hierarchy.

Solvent Class Compatibility

-

Class I: High Solubility (Protic & Polar Aprotic)

-

Solvents:Methanol, Ethanol, DMSO, DMF.

-

Mechanism:[2][3][4] The imidazole nitrogen acts as a hydrogen bond acceptor, while the NH moiety acts as a donor. The dimethylphenyl group's lipophilicity is accommodated by the organic character of alcohols.

-

Application: Primary solvents for reaction and initial dissolution.

-

-

Class II: Moderate Solubility (Polar Aprotic/Esters)

-

Class III: Low Solubility (Non-Polar)

-

Solvents:Toluene, Hexane, Heptane, Water (neutral pH).

-

Mechanism:[2][3][4] The crystal lattice energy (stabilized by intermolecular H-bonds and

-stacking) exceeds the solvation energy provided by weak van der Waals forces. -

Application: Ideal anti-solvents for cooling crystallization to maximize yield.

-

Experimental Protocol: Determination of Mole Fraction Solubility

To generate authoritative data for this specific compound, the Dynamic Laser Monitoring Method is recommended over the static shake-flask method due to its higher precision and speed.

Methodology: Dynamic Laser Monitoring

This method detects the exact dissolution point by monitoring the intensity of a laser beam passing through the solution. As the solid dissolves, scattering decreases; the point of maximum transmission corresponds to saturation.

Workflow Diagram

Step-by-Step Procedure

-

Preparation: Accurately weigh excess 2-(3,4-Dimethylphenyl)imidazole and a known mass of solvent into a glass vessel.

-

Equilibration: Place the vessel in a water-jacketed apparatus. Stir continuously (magnetic stirrer, ~400 rpm) to ensure homogeneity.

-

Laser Setup: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the suspension. A photodetector on the opposite side records the intensity.

-

Dynamic Heating: Slowly increase the temperature (rate < 0.2 K/min) to minimize thermal lag.

-

Detection: Record the temperature at which the laser intensity reaches a stable maximum (indicating complete dissolution).

-

Repetition: Repeat for various solute/solvent mass ratios to construct the full polythermal curve.

Thermodynamic Modeling Framework

Once experimental data (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of imidazole derivatives.

- : Mole fraction solubility.[5]

- : Absolute temperature (Kelvin).[6]

-

: Empirical model parameters derived via multivariate regression.

-

Interpretation: If the correlation coefficient (

) is > 0.99, the data is consistent.

-

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, you can calculate the driving forces of dissolution:

-

Enthalpy of Dissolution (

) :-

Derived from the slope of

vs -

Expectation:Positive (

) . Dissolution of imidazoles is typically endothermic, meaning solubility increases with temperature.

-

-

Gibbs Free Energy (

) :-

Expectation:Positive . The process is not spontaneous for the pure solid entering a standard solution state; it requires thermal energy.

-

Thermodynamic Logic Flow

Practical Applications in Purification

Crystallization Strategy

Given the predicted solubility profile (High in Alcohols, Low in Water/Hydrocarbons), a Cooling Anti-Solvent Crystallization is the optimal purification method.

-

Solvent: Ethanol or Methanol (Dissolve at 60°C).

-

Anti-Solvent: Water (slow addition) or Heptane.

-

Process:

-

Dissolve crude 2-(3,4-Dimethylphenyl)imidazole in hot Ethanol.

-

Filter hot to remove insoluble mechanical impurities.

-

Slowly cool to 25°C.

-

If yield is low, add Water dropwise to decrease solubility and force precipitation.

-

Reference Data for Validation

When validating your experimental results, compare your mole fraction values against these established benchmarks for 2-phenylimidazole (closest structural analog):

-

Methanol (298K):

-

Ethanol (298K):

[7] -

Water (298K):

(Very low)

Note: Expect 2-(3,4-Dimethylphenyl)imidazole to have slightly lower solubility in water and higher solubility in non-polar solvents than 2-phenylimidazole due to the methyl groups.

References

-

General Imidazole Solubility Methodology

-

Li, Y., et al. "Solubility and Thermodynamic Functions of Imidazole in Pure Solvents." Journal of Chemical & Engineering Data, 2018. Link

-

-

2-Phenylimidazole Analog Data

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

-

-

Compound Identification

-

PubChem Compound Summary for CID 11234059 (2-(3,4-Dimethylphenyl)-1H-imidazole). Link

-

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]

- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Technical Analysis: pKa Values of 2-(3,4-Dimethylphenyl)imidazole

The following technical guide details the pKa values of 2-(3,4-Dimethylphenyl)imidazole, derived from structure-activity relationships (SAR) and established heterocyclic chemistry principles.

Executive Summary

Molecule: 2-(3,4-Dimethylphenyl)imidazole Core Pharmacophore: Imidazole (1,3-diazole) Key Ionization Centers: [1][2]

The physicochemical behavior of 2-(3,4-dimethylphenyl)imidazole is governed by two distinct dissociation constants. The basic pKa (

Structural & Electronic Analysis

To accurately determine the pKa values without a direct experimental dataset, we must apply the Hammett equation to the parent scaffold, 2-phenylimidazole.

The Parent Scaffold: 2-Phenylimidazole

Unsubstituted imidazole has a

-

Inductive Effect (-I): The

hybridized carbon of the phenyl ring is electron-withdrawing relative to hydrogen.[1] -

Resonance Effect (+R): While the phenyl ring can donate electrons via resonance, the inductive withdrawal typically dominates in 2-aryl imidazoles, lowering the basicity of the N3 atom.

-

Baseline pKa: Consequently, 2-phenylimidazole is less basic than imidazole, with an experimental

of 6.40 .[1]

The Substituent Effect: 3,4-Dimethyl Group

The target molecule features two methyl groups on the phenyl ring. Methyl groups are weak electron donors via hyperconjugation and the inductive effect (+I).

-

Hammett Constants (

):

Calculated pKa (Hammett Equation)

Using the reaction constant (

Quantitative Data Summary

| Ionization Center | Type | Reaction | Estimated pKa | Physiological State (pH 7.[1][3]4) |

| N3 (Pyridinic) | Basic | 6.64 ± 0.2 | ~85% Neutral / 15% Cationic | |

| N1 (Pyrrolic) | Acidic | 13.4 ± 0.3 | 100% Neutral |

Ionization Equilibria Diagram

The following diagram visualizes the protonation states of the molecule across the pH scale.

Caption: Protonation states shift from Cationic (acidic pH) to Neutral (physiological pH) to Anionic (highly basic pH).[1]

Experimental Protocols for Validation

As a self-validating system, the following protocols allow for the empirical determination of these values. Due to the limited water solubility of 2-aryl imidazoles, a cosolvent potentiometric titration is the gold standard.

Method A: Potentiometric Titration (Cosolvent Method)

Objective: Determine

Workflow:

-

Preparation: Dissolve

M of the compound in varying ratios of MeOH:Water (30%, 40%, 50% v/v). Add 0.1 M HCl to ensure full protonation ( -

Titration: Titrate with 0.1 M carbonate-free NaOH under

atmosphere at -

Data Collection: Record pH vs. Volume NaOH. The inflection point represents the

. -

Extrapolation: Plot

vs.

Method B: UV-Vis Spectrophotometry

Objective: Determine

Workflow:

-

Buffer Preparation: Prepare a series of buffers ranging from pH 11 to 15 (using KOH/NaOH for high pH).[1]

-

Scanning: Record spectra (200–400 nm) for the compound in each buffer.

-

Analysis: Identify the isosbestic point.[4] Plot Absorbance (

) vs. pH. -

Calculation: Use the Henderson-Hasselbalch equation to solve for pKa at the inflection point.

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate pKa determination method based on solubility.

Pharmaceutical Implications[1][5][6][7]

Solubility & LogD Profile

With a basic pKa of ~6.64, 2-(3,4-dimethylphenyl)imidazole exhibits pH-dependent solubility.[1]

-

Gastric pH (1.2 - 2.0): The molecule is >99.9% protonated (

). Solubility is high. -

Intestinal pH (6.5 - 7.5): The molecule transitions to its neutral form. At pH 7.4, the ratio of Neutral:Cation is approximately 6:1.

-

Consequence: Precipitation risk is highest in the small intestine. Formulation strategies (e.g., cyclodextrins or salt forms like hydrochloride or mesylate) are recommended to maintain solubility during the gastric-to-intestinal transition.[1]

Chemical Reactivity

The electron-rich nature of the 3,4-dimethylphenyl group makes the C4/C5 positions of the imidazole ring susceptible to electrophilic aromatic substitution (e.g., halogenation) during metabolic processing. The N1-H is a weak acid; in the presence of strong bases (e.g., NaH in DMF), it can be alkylated to form N-substituted derivatives, a common pathway in medicinal chemistry optimization.

References

-

Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(18), 4979–4987. [Link]

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for imidazole pKa values and synthesis).

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for cosolvent titration protocols). [Link][1]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

- 1. (2,3-Dimethylphenyl)(1-(triphenylmethyl)-1H-imidazol-4-yl)methanone | C31H26N2O | CID 10789333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 2-Phenylimidazole | 670-96-2 [chemicalbook.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

Safety data sheet (SDS) for 2-(3,4-Dimethylphenyl)imidazole

This guide serves as a Technical Monograph and Safety Protocol for 2-(3,4-Dimethylphenyl)imidazole . As a specialized research chemical often utilized in early-stage drug discovery (particularly for kinase inhibition and epoxy curing systems), specific regulatory datasets may be sparse.

Therefore, this guide synthesizes Structure-Activity Relationship (SAR) data from close analogs (2-phenylimidazole, CAS 670-96-2) to establish a predictive safety profile . This approach aligns with the "Precautionary Principle" mandated in pharmaceutical R&D.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound belongs to the class of 2-aryl-imidazoles . The addition of the 3,4-dimethyl moiety to the phenyl ring significantly increases lipophilicity (LogP) compared to the parent imidazole, altering its membrane permeability and metabolic stability.

| Property | Specification / Prediction |

| Chemical Name | 2-(3,4-Dimethylphenyl)-1H-imidazole |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point (Est.) | 145°C – 160°C (Based on 2-phenylimidazole: 142-148°C) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Est.) | ~6.5 - 7.0 (Imidazole nitrogen); Amphoteric nature |

| Analog CAS (Ref) | 670-96-2 (2-Phenylimidazole) |

Hazard Identification & Toxicology (SAR Analysis)

Core Risk Directive: Treat as a Severe Irritant with potential Corrosive properties until empirically disproven.

Mechanism of Toxicity

The imidazole ring is a strong nucleophile and weak base.

-

Tissue Damage: The unprotonated nitrogen can react with fatty acids in cell membranes, causing saponification and lysis (chemical burns).

-

Respiratory Sensitization: Airborne dusts of aryl-imidazoles are potent respiratory irritants. The lipophilic dimethylphenyl tail facilitates absorption through alveolar membranes.

-

Reproductive Toxicity (Inferred): Parent imidazoles (CAS 288-32-4) are classified as Repr. 1B (H360D) . While the phenyl group adds steric bulk that may reduce teratogenicity, the conservative safety assumption is to treat it as a potential reproductive toxin.

GHS Classification (Self-Classified)

-

Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[1]

-

Skin Corr. 1C / Irrit. 2: H314 - Causes severe skin burns and eye damage (Conservative).

-

Eye Dam. 1: H318 - Causes serious eye damage.

-

STOT SE 3: H335 - May cause respiratory irritation.

Risk Management & Handling Protocol

The "Zero-Contact" Standard: In drug development, we do not rely on "careful handling." We rely on engineered barriers .

Engineering Controls

-

Primary: All weighing and transfer must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a face velocity >100 fpm.

-

Secondary: Use a static-dissipative balance enclosure. Imidazole derivatives are often electrostatic powders; static discharge can disperse the material into the breathing zone.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Goggles + Face Shield | Dusts are corrosive to the cornea. Safety glasses are insufficient against airborne fines. |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Permeation Logic: Imidazoles penetrate latex. Double gloving provides a "breakthrough indicator" layer. |

| Respiratory | N95 / P100 (if outside hood) | Only required if engineering controls fail. |

| Body | Tyvek® Lab Coat (Closed wrist) | Prevents accumulation on street clothes (secondary contamination risk). |

Emergency Response Logic

This workflow dictates the immediate actions upon exposure. Speed is critical to prevent irreversible corneal opacity or dermatitis.

Visualized Response Workflow

Figure 1: Critical decision path for exposure to corrosive imidazole intermediates.[1][2]

Experimental Protocol: Safe Solubilization & Use

Context: Preparing a 100 mM stock solution in DMSO for High-Throughput Screening (HTS).

The "Closed-Loop" Weighing Method

To avoid dust generation, use the Gravimetric Dilution method rather than transferring solid to a volumetric flask.

-

Tare: Place a pre-labeled, screw-cap glass vial (4 mL or 20 mL) on the balance inside the hood.

-

Transfer: Using a disposable anti-static spatula, add approximately the target mass of 2-(3,4-Dimethylphenyl)imidazole.

-

Note: Do not aim for exact mass (e.g., 10.0 mg). Aim for approximate mass and record the exact weight (e.g., 10.4 mg).

-

-

Cap: Immediately cap the vial before removing it from the balance.

-

Calculate: Use the exact mass to calculate the required volume of DMSO to achieve 100 mM.

-

Solubilize: Add the calculated DMSO volume via syringe through the septum or by briefly uncapping in the hood. Vortex until dissolved.

-

Observation: Dissolution is usually endothermic; the vial may cool slightly.

-

Waste Disposal

-

Solid Waste: Dispose of contaminated spatulas and weighing boats in a "Hazardous Solid - Toxic/Corrosive" bin.

-

Liquid Waste: DMSO solutions must be segregated into "Halogen-Free Organic Solvents" (unless co-solvents dictate otherwise). Do not pour down the sink; imidazoles are toxic to aquatic life (Aquatic Chronic 2/3).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853589, 2-Phenylimidazole. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Imidazole (CAS 288-32-4) - Toxicological Information. Retrieved from [Link]

Sources

2-(3,4-Dimethylphenyl)imidazole: A Versatile Medicinal Chemistry Scaffold

[1]

Executive Summary

2-(3,4-Dimethylphenyl)imidazole (CAS: 343771-00-6) represents a privileged structural motif in medicinal chemistry, distinct from its more common 4-substituted isomers (e.g., medetomidine).[1] As a 2-aryl imidazole, this scaffold serves as a critical bioisostere for amide bonds and a robust platform for designing Smoothened (Smo) receptor antagonists , alpha-adrenergic modulators , and heme-coordinating enzyme inhibitors (CYP/TDO/IDO).[1]

This technical guide provides a comprehensive analysis of the scaffold's physicochemical properties, a validated synthetic protocol via the Debus-Radziszewski reaction, and a strategic overview of its application in modern drug discovery.

Part 1: Chemical Architecture & Physicochemical Properties[1]

The utility of 2-(3,4-dimethylphenyl)imidazole lies in its ability to balance lipophilicity with specific polar interactions.[1]

Structural Attributes[2][3][4][5][6][7]

-

Core: The imidazole ring acts as a monodentate ligand for metalloproteins and a hydrogen bond donor/acceptor (pKa ~7.0 for the conjugate acid).

-

Substituent Effect: The 3,4-dimethylphenyl group provides a defined hydrophobic volume, significantly increasing logP compared to the unsubstituted 2-phenylimidazole.[1] This modification enhances blood-brain barrier (BBB) permeability and hydrophobic pocket occupancy in targets like the Smoothened receptor class F GPCR.[1]

-

Tautomerism: The N1-unsubstituted imidazole exists in dynamic equilibrium between the 1H- and 3H-tautomers.[1] In crystal structures and solution, the specific tautomer bound is dictated by the hydrogen-bonding network of the protein active site.

Physicochemical Profile

| Property | Value (Approx.) | Significance |

| Molecular Weight | 172.23 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| cLogP | 2.8 - 3.1 | Optimized for membrane permeability; higher than 2-phenylimidazole (~1.9).[1] |

| H-Bond Donors | 1 | N1-H (interacting with Asp/Glu residues).[1] |

| H-Bond Acceptors | 1 | N3 (interacting with Ser/Thr or backbone amides).[1] |

| pKa (Conj. Acid) | ~7.0 - 7.2 | Physiologically relevant ionization state (neutral/cationic mix at pH 7.4).[1] |

Part 2: Synthetic Methodologies

The most robust route to 2-(3,4-dimethylphenyl)imidazole is the Debus-Radziszewski synthesis .[1] While modern metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig) exist for N-arylation, the construction of the 2-aryl core is best achieved via condensation.[1]

Validated Protocol: Modified Debus-Radziszewski

This protocol minimizes the formation of 2,4,5-trisubstituted byproducts by controlling stoichiometry and using ammonium acetate as the ammonia source.[1]

Reagents:

-

3,4-Dimethylbenzaldehyde (1.0 eq)[1]

-

Ammonium Acetate (4.0 eq)[1]

-

Solvent: Methanol or Acetic Acid[1]

-

Temperature: 0°C to Reflux[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 3,4-dimethylbenzaldehyde (10 mmol) in Methanol (20 mL) in a round-bottom flask.

-

Addition: Add Glyoxal solution (10 mmol) dropwise at 0°C to prevent polymerization.

-

Ammonia Source: Add Ammonium Acetate (40 mmol) in portions. The excess is crucial to drive the equilibrium toward the diimine intermediate.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM/MeOH 95:5).

Synthetic Pathway Visualization

Caption: One-pot condensation of 3,4-dimethylbenzaldehyde with glyoxal and ammonium acetate to yield the target imidazole.[1]

Part 3: Medicinal Chemistry Applications[1][2][3][7][9][10][11][12]

Smoothened (Smo) Receptor Antagonism

The 2-phenylimidazole scaffold is a known pharmacophore for Smoothened antagonists, which are critical in treating Basal Cell Carcinoma and Medulloblastoma (Hedgehog signaling pathway).[1]

-

Mechanism: The imidazole ring mimics the core of Antag691 . The 3,4-dimethyl substitution on the phenyl ring provides steric bulk that occupies the hydrophobic pocket of the Smo transmembrane domain, improving potency over the unsubstituted phenyl analog.

-

Design Strategy: N1-alkylation of this scaffold with piperazine linkers can further enhance solubility and potency.[1]

Alpha-Adrenergic Modulation

While 4-substituted imidazoles (e.g., Medetomidine) are classic alpha-2 agonists, 2-substituted imidazoles often display distinct selectivity profiles or act as antagonists.[1]

-

Structural Isomerism: 2-(3,4-Dimethylphenyl)imidazole is a regioisomer of the alpha-2 agonist pharmacophore.[1] This shift from C4 to C2 alters the vector of the basic nitrogen, potentially shifting activity from agonism to antagonism or changing subtype selectivity (alpha-2a vs alpha-2c).[1]

Heme-Dependent Enzyme Inhibition (IDO/TDO)

The unhindered N3 nitrogen of the imidazole ring is a potent ligand for heme iron.[1]

-

Target: Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).[1]

-

Binding Mode: The imidazole nitrogen coordinates axially to the heme iron, displacing oxygen. The 3,4-dimethylphenyl group fits into the hydrophobic substrate pocket (normally occupied by tryptophan), acting as a competitive inhibitor. This is a key strategy in cancer immunotherapy.[1]

Part 4: Structure-Activity Relationships (SAR)[1][2]

Modifications to the 2-(3,4-dimethylphenyl)imidazole core drive specificity.[1]

Caption: SAR map highlighting critical modification vectors for the 2-aryl imidazole scaffold.

Part 5: Experimental Protocol - Heme Binding Assay

To validate the scaffold as a heme-coordinator (e.g., for IDO/TDO or CYP inhibition), the following spectral binding assay is recommended.[1]

Objective: Determine the Binding Constant (

Protocol:

-

Buffer: 50 mM Potassium Phosphate, pH 6.5, containing 0.5 mM EDTA.

-

Enzyme Prep: Dilute recombinant IDO1 to 2 µM in buffer.

-

Titration:

-

Data Analysis:

References

-

BenchChem. (2025).[1][4][5] A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Retrieved from [1]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Imidazoles - Debus-Radziszewski Reaction. Retrieved from

-

Accela ChemBio. (2025).[1] Product Data: 2-(3,4-Dimethylphenyl)imidazole (CAS 343771-00-6).[1] Retrieved from [1]

-

PubChem. (2025).[1][6] Compound Summary: 2-Phenylimidazole Derivatives. Retrieved from [1]

- Journal of Medicinal Chemistry. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (Contextual citation based on general scaffold activity).

Sources

- 1. 52091-36-8,3-(2-Imidazolyl)phenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. biolmolchem.com [biolmolchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2,3-Dimethylphenyl)(1-(triphenylmethyl)-1H-imidazol-4-yl)methanone | C31H26N2O | CID 10789333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(3,4-Dimethylphenyl)imidazole via Debus-Radziszewski reaction

Application Note: Synthesis of 2-(3,4-Dimethylphenyl)imidazole via Debus-Radziszewski Reaction

Abstract & Introduction

The imidazole pharmacophore is a cornerstone in medicinal chemistry, serving as a bioisostere for amide bonds and a key structural motif in antifungal agents (e.g., Ketoconazole), p38 MAP kinase inhibitors, and histamine antagonists. This application note details a robust, scalable protocol for the synthesis of 2-(3,4-Dimethylphenyl)imidazole , a specific derivative often utilized as a lipophilic building block in fragment-based drug discovery.

We employ the Debus-Radziszewski reaction , a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source. While many variations exist, this guide prioritizes a Glacial Acetic Acid-mediated thermal condensation . This method is selected for its operational simplicity, high tolerance for electron-rich aldehydes (such as 3,4-dimethylbenzaldehyde), and self-catalyzing nature, which eliminates the need for exogenous Lewis acids.

Chemical Basis & Reaction Mechanism

The synthesis involves the condensation of 3,4-dimethylbenzaldehyde (1) , glyoxal (2) , and ammonium acetate (3) . The reaction proceeds through a cascade of imine formations and cyclizations.

Key Mechanistic Steps:

-

Diimine Formation: Glyoxal condenses with ammonia (generated in situ from ammonium acetate) to form a transient diimine species.

-

Aminal Formation: The diimine acts as a nucleophile, attacking the aldehyde to form an aminal-like intermediate.

-

Cyclization & Aromatization: Intramolecular nucleophilic attack closes the ring, followed by dehydration to yield the aromatic imidazole system.

Figure 1: Reaction Mechanism Pathway The following diagram illustrates the multicomponent assembly and cyclization logic.

Caption: Mechanistic pathway of the Debus-Radziszewski reaction showing the assembly of the imidazole core from dicarbonyl, aldehyde, and ammonia precursors.

Experimental Design Strategy

Reagent Selection & Stoichiometry

-

Aldehyde (1.0 equiv): The limiting reagent. The electron-donating methyl groups at positions 3 and 4 slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, requiring thermal activation (reflux).

-

Glyoxal (1.0 - 1.2 equiv): Supplied as a 40% aqueous solution. A slight excess ensures complete consumption of the more expensive aldehyde.

-

Ammonium Acetate (4.0 - 6.0 equiv): A large excess is critical. It serves as both the nitrogen source and the buffering agent/solvent modifier. The excess drives the equilibrium forward and prevents oligomerization of the glyoxal.

Solvent System

Glacial Acetic Acid (AcOH) is the solvent of choice.

-

Pro: It solubilizes all reactants, including the lipophilic aldehyde.

-

Pro: It acts as a Brønsted acid catalyst, activating the carbonyls for nucleophilic attack.

-

Pro: It buffers the ammonia release, maintaining a steady concentration of NH₃ without rapid off-gassing.

Detailed Protocol

Target Scale: 10 mmol (approx. 1.7 g theoretical yield)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Physical State |

| 3,4-Dimethylbenzaldehyde | 134.18 | 1.0 | 1.34 g | Liquid/Low-melt solid |

| Glyoxal (40% w/w aq.) | 58.04 | 1.1 | 1.60 g (~1.25 mL) | Clear Liquid |

| Ammonium Acetate | 77.08 | 4.0 | 3.08 g | White Crystals |

| Glacial Acetic Acid | 60.05 | Solvent | 15 - 20 mL | Liquid (Corrosive) |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 1.34 g of 3,4-dimethylbenzaldehyde .

-

Add 15 mL of Glacial Acetic Acid . Stir until the aldehyde is fully dissolved.

-

Add 3.08 g of Ammonium Acetate . The mixture may cool slightly (endothermic dissolution).

-

Add 1.25 mL of Glyoxal (40% aq.) dropwise while stirring.

Step 2: Thermal Activation

-

Attach a reflux condenser to the RBF.

-

Heat the mixture to reflux (approx. 118°C) using an oil bath or heating mantle.

-

Maintain reflux for 4 to 6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The aldehyde spot (high R_f) should disappear, and a new, more polar fluorescent spot (imidazole) should appear.

-

Step 3: Work-up & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the dark orange/brown solution slowly into a beaker containing 100 mL of crushed ice/water . Stir vigorously.

-

Neutralization (Critical): Slowly add Ammonium Hydroxide (28% NH₃) or solid Sodium Bicarbonate until the pH reaches ~8-9.

-

Observation: A precipitate should form as the pH becomes basic. The imidazole product is less soluble in basic aqueous media.

-

-

Allow the suspension to stand at 4°C (refrigerator) for 1 hour to maximize precipitation.

-

Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual ammonium acetate and glyoxal.

-

Wash with a small amount of cold hexanes (10 mL) to remove unreacted aldehyde traces.

Step 4: Purification

-

Recrystallization: The crude solid is typically off-white to pale yellow.

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

-

If the solution is dark, treat with activated charcoal, filter hot through Celite.

-

Allow to cool slowly to room temperature, then to 0°C.

-

Collect the crystals by filtration and dry in a vacuum oven at 50°C for 6 hours.

Figure 2: Experimental Workflow

Caption: Step-by-step experimental workflow from reaction assembly to final purification.

Characterization & Quality Control

Confirm the identity of the synthesized 2-(3,4-Dimethylphenyl)imidazole using the following parameters.

| Parameter | Expected Result | Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation or residual impurities. |

| Melting Point | 180 - 220°C (Estimated) | Compare to 2-phenylimidazole (148°C) and 2-(4-methylphenyl)imidazole (178°C). |

| 1H NMR (DMSO-d6) | δ 12.5 (br s, 1H, NH)δ 7.7 - 7.8 (s/d, 2H, Ar-H)δ 7.1 - 7.3 (m, 1H, Ar-H)δ 7.0 - 7.2 (s, 2H, Imidazole C4/C5)δ 2.25 (s, 6H, 2x CH3) | The NH proton is exchangeable and may not be visible or may be very broad. The C4/C5 imidazole protons often appear as a singlet due to rapid tautomerism. |

| MS (ESI+) | [M+H]+ = 173.1 | Molecular Formula: C11H12N2 |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete condensation or loss during workup.

-

Solution: Ensure pH is >8 during precipitation. Imidazoles are amphoteric; if the solution is too acidic, the product remains protonated and soluble in water.

-

-

Oily Product:

-

Cause: Impurities preventing crystallization.

-

Solution: Triturate the oil with diethyl ether or hexanes to induce solidification. Alternatively, perform column chromatography (DCM:MeOH 95:5).

-

-

Starting Material Remains:

-

Cause: Deactivation of aldehyde.

-

Solution: Increase reflux time to 12 hours or use Microwave Irradiation (140°C, 20 min) for rapid conversion.

-

References

-

Organic Chemistry Portal. (2024). Imidazole Synthesis: Debus-Radziszewski Reaction. Retrieved from [Link]

-

BMRB. (2024).[2] Imidazole - Supplemental Proton Data. Biological Magnetic Resonance Data Bank. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

Sources

Protocol for condensation of 3,4-dimethylbenzaldehyde and glyoxal

Application Note: Synthesis of 2-(3,4-Dimethylphenyl)-1H-imidazole via Radziszewski Condensation

Abstract & Application Scope

This technical guide details the protocol for the condensation of 3,4-dimethylbenzaldehyde and glyoxal to synthesize 2-(3,4-dimethylphenyl)-1H-imidazole .[1]

While "condensation" can imply various pathways (e.g., aldol, benzoin), the reaction of an aromatic aldehyde with glyoxal in the presence of an ammonia source (Radziszewski reaction) is the premier method for generating the imidazole scaffold . This heterocycle is a critical pharmacophore in drug discovery, serving as a core structure in p38 MAP kinase inhibitors, antifungal agents, and non-steroidal anti-inflammatory drugs (NSAIDs). The 3,4-dimethyl substitution pattern is frequently employed to modulate lipophilicity (

Reaction Mechanism & Logic

The formation of the imidazole ring proceeds via the Radziszewski synthesis .[2] The mechanism involves a multi-step condensation cascade:

-

Imine Formation: The ammonia (generated in situ from ammonium acetate) condenses with 3,4-dimethylbenzaldehyde to form a reactive aldimine.

-

Diimine Formation: Ammonia condenses with glyoxal to form a transient diamine or diimine species.

-

Cyclocondensation: The nucleophilic nitrogen species attack the electrophilic carbons of the dicarbonyl/imine intermediates, leading to ring closure.

-

Aromatization: Loss of water and oxidation (often autoxidation or driven by the reaction conditions) yields the stable heteroaromatic imidazole.

Mechanism Diagram (Graphviz)

Caption: Mechanistic flow of the Radziszewski condensation yielding the 2-arylimidazole scaffold.[2]

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Quantity (10 mmol Scale) | Role |

| 3,4-Dimethylbenzaldehyde | 134.18 | 1.0 | 1.34 g | Electrophile (C2 source) |

| Glyoxal (40% w/w aq.) | 58.04 | 1.0 | 1.15 mL (~1.45 g) | Electrophile (C4/C5 source) |

| Ammonium Acetate | 77.08 | 4.0 | 3.08 g | Nitrogen Source / Catalyst |

| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Solvent / Acid Catalyst |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 1.34 g (10 mmol) of 3,4-dimethylbenzaldehyde to the flask.

-

Add 20 mL of Glacial Acetic Acid. Stir until the aldehyde is fully dissolved.

-

Add 3.08 g (40 mmol) of Ammonium Acetate. The mixture may cool slightly due to endothermic dissolution; this is normal.

-

Add 1.15 mL of Glyoxal (40% aq. solution) dropwise to the stirring mixture.

Step 2: Thermal Condensation [1]

-

Heat the reaction mixture to 70–80°C using an oil bath.

-

Note: Do not exceed 100°C to prevent polymerization of glyoxal or degradation of the aldehyde.

-

-

Maintain stirring at this temperature for 3–5 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (

) should disappear, and a new polar spot (

-

Step 3: Work-up & Isolation [1]

-

Cool the reaction mixture to room temperature (RT).

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

Neutralize the solution to pH ~8–9 by slowly adding Ammonium Hydroxide (28% NH₃) or saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Observation: A precipitate (off-white to pale yellow solid) should form upon neutralization.

-

-

Stir the suspension at 0°C (ice bath) for 30 minutes to maximize precipitation.

-

Filter the solid using a Büchner funnel and wash the cake with 3 x 20 mL cold water to remove residual ammonium acetate and acetic acid.

Step 4: Purification

-

Recrystallization: Transfer the crude solid to a flask. Dissolve in a minimum amount of boiling Ethanol (EtOH) or an EtOH/Water (8:2) mixture.

-

Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

-

Filter the purified crystals and dry in a vacuum oven at 45°C for 6 hours.

Expected Results & Analytics

-

Yield: Typical isolated yields range from 65% to 85% .

-

Appearance: White to pale yellow crystalline needles.

-

Melting Point: Expected range 210–215°C (consistent with 2-arylimidazole derivatives).

Characterization Data (Simulated for Validation):

-

¹H NMR (400 MHz, DMSO-d₆):

12.4 (br s, 1H, NH), 7.80 (s, 1H, Ar-H2'), 7.70 (d, J=7.8 Hz, 1H, Ar-H6'), 7.20 (d, J=7.8 Hz, 1H, Ar-H5'), 7.15 (s, 2H, Imidazole-H4/5), 2.28 (s, 3H, CH₃), 2.26 (s, 3H, CH₃).[1] -

MS (ESI+): Calculated for C₁₁H₁₂N₂

; Found

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Incomplete neutralization or product is water-soluble.[1] | Ensure pH is >8. If no solid forms, extract the aqueous layer with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.[1] |

| Dark/Tarred Product | Reaction temperature too high; Glyoxal polymerization. | Maintain temp <80°C. Add glyoxal slowly. Ensure inert atmosphere (N₂) if oxidation is excessive. |

| Starting Material Remains | Insufficient ammonia or steric hindrance. | Add an additional 1-2 equiv of Ammonium Acetate. Extend reaction time to 6-8 hours. |

Safety & Handling

-

Glyoxal: A sensitizer and possible mutagen. Handle in a fume hood. Avoid inhalation of vapors.

-

3,4-Dimethylbenzaldehyde: Irritant.[1]

-

Ammonium Acetate/Acetic Acid: Corrosive and irritant vapors. Use proper PPE (gloves, goggles).

References

-

Molecules (MDPI). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.[3] Molecules 2023, 28(22), 7543. Available at: [Link]

-

National Institutes of Health (NIH). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. PMC Archives. Available at: [Link]

Sources

Application Note: 2-(3,4-Dimethylphenyl)imidazole as a Latent Epoxy Curing Agent

This guide details the protocols for utilizing 2-(3,4-Dimethylphenyl)imidazole (often abbreviated as a derivative of 2-PZ) as a latent curing agent for epoxy resins.

Introduction & Mechanism

2-(3,4-Dimethylphenyl)imidazole is a specialized imidazole derivative belonging to the class of C-substituted imidazoles . Unlike simple aliphatic imidazoles (e.g., 2-methylimidazole), the inclusion of a bulky, hydrophobic 3,4-dimethylphenyl group at the C2 position significantly alters its reactivity profile.

Mechanism of Latency

The "latency" of this curing agent is primarily physical rather than chemical. At room temperature, the compound exists as a crystalline solid with high insolubility in standard Diglycidyl Ether of Bisphenol A (DGEBA) resins.

-

Dispersion Phase (RT): The solid imidazole particles are dispersed in the resin, remaining catalytically inactive due to lack of molecular mobility.

-

Activation Phase (Heat): Upon heating to its melting point (typically >140°C for aryl-substituted imidazoles), the particles melt and dissolve into the epoxy matrix.

-

Initiation: The secondary amine (-NH) of the imidazole ring attacks the epoxide ring, forming a 1:1 adduct.

-

Propagation: The resulting alkoxide ion initiates anionic polymerization of the epoxy resin, forming a cross-linked ether network.

Key Advantage: The 3,4-dimethyl substitution increases hydrophobicity, potentially improving moisture resistance of the cured network compared to unsubstituted 2-phenylimidazole (2PZ).

Material Characterization Protocol

Before formulation, the specific thermal properties of the lot must be validated.

Required Equipment

-

Differential Scanning Calorimeter (DSC)[1]

-

Microscope (for particle size analysis)

Step 1: Melting Point Determination (DSC)

Since literature data for this specific derivative is sparse, you must establish the baseline melting point (

-

Weigh 3–5 mg of crystalline 2-(3,4-Dimethylphenyl)imidazole into an aluminum pan.

-

Seal with a pierced lid (nitrogen atmosphere).

-

Ramp from 25°C to 250°C at 10°C/min .

-

Record: The onset of the endothermic melting peak. This is your Minimum Activation Temperature .

Step 2: Solubility Check

-

Mix 5 wt% of the imidazole into DGEBA resin (EEW ~185-190).

-

Store at 25°C for 24 hours.

-

Pass Criteria: The mixture remains opaque/turbid (indicating no dissolution). If the mixture clears, the latency is compromised.

Formulation Protocols

Stoichiometry Calculations

Imidazoles are catalytic curing agents. The optimal concentration is determined by Parts Per Hundred Resin (phr) , not stoichiometric equivalents.

| Application Type | Recommended Loading (phr) | Expected Pot Life (25°C) |

| Catalytic Cure (Homopolymerization) | 2 – 5 phr | 1 – 3 Months (Solid Dispersion) |

| Accelerator for Anhydrides | 0.5 – 2 phr | 6 – 12 Months |

| Accelerator for Dicyandiamide (Dicy) | 0.5 – 1 phr | > 6 Months |

Dispersion Method (Preferred for Latency)

To maintain latency, do not dissolve the imidazole. Disperse it as a fine powder.

-

Pre-grinding: If the particle size is >10 µm, jet mill or mortar grind the solid to a median particle size (

) of 3–5 µm . -

Premixing: Hand-mix the calculated amount of imidazole into the epoxy resin.

-

Three-Roll Milling: Pass the mixture through a three-roll mill (gap settings: 50 µm / 20 µm / 5 µm).

-

Caution: Monitor roll temperature. If the temperature exceeds 40°C, the imidazole may partially dissolve, reducing pot life.

-

-

Degassing: Vacuum degas at room temperature (< 5 mbar) for 20 minutes.

Curing Protocol & Kinetics

Step 1: Determine Cure Onset (Dynamic DSC)

-

Sample: 5–10 mg of the formulated paste (Resin + 4 phr Imidazole).

-

Method: Dynamic ramp from 25°C to 300°C at 10°C/min .

-

Analyze:

- (Onset Temp): The temperature where the exothermic reaction begins.

- (Peak Temp): The temperature of maximum reaction rate.

- (Heat of Reaction): Total energy released (typically 300–500 J/g).

Guidance: Set your cure temperature at least 10–20°C above

Step 2: Standard Cure Schedule

Based on typical 2-aryl imidazole behavior, the following schedule is recommended:

-

Stage 1 (Gelation): 120°C for 60 minutes (Allows melting and initial adduct formation).

-

Stage 2 (Full Cure): 150°C – 170°C for 2 hours (Drives anionic polymerization to completion).

Performance Evaluation

Glass Transition Temperature ( )

-

Method: DSC (2nd heat, 20°C/min) or DMA (Tan

peak). -

Expected Range: 140°C – 160°C (highly dependent on cure temp).

-

Note: If

is < 130°C, increase the Stage 2 cure temperature.

Storage Stability (Latency Test)

-

Measure initial viscosity (

) at 25°C. -

Store sample at 40°C (accelerated aging).

-

Measure viscosity daily.

-

Failure Criteria: Viscosity doubles (

).-

Target: > 2 weeks at 40°C (equivalent to > 3 months at 25°C).

-

Visualization of Workflows

Figure 1: Reaction Mechanism & Latency Logic

Caption: The thermal latency mechanism relies on the phase transition from solid dispersion to liquid solution.

Figure 2: Experimental Validation Workflow

Caption: Step-by-step protocol for validating the curing agent in a new epoxy formulation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Tg | Incomplete cure or low cross-link density. | Increase post-cure temp to 170°C; verify stoichiometry (increase to 5 phr). |

| Short Pot Life | Imidazole dissolved during mixing.[2] | Keep mix temp < 40°C; use coarser particles if acceptable. |

| Voids/Bubbles | Volatiles or rapid exotherm. | Degas thoroughly; use a "step cure" (e.g., 80°C dwell) to manage exotherm. |

| Unmelted Particles | Cure temp < Melting Point. | Ensure cure temp is at least 10°C above the DSC melting peak. |

References

-

Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer. (General mechanism of imidazole cure).[3][4]

-

Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules, 22(1), 99-104. (Kinetics of 2-aryl imidazoles).

-

Shikoku Chemicals Corp. (n.d.). CUREZOL™ Imidazole Curing Agents Technical Data. (Reference for 2-phenylimidazole properties).

-

Riccardi, C. C., et al. (1984). Curing of epoxy resins with imidazoles. Journal of Applied Polymer Science. (Anionic polymerization pathways).

Sources

Application Note: 2-(3,4-Dimethylphenyl)imidazole in Coordination Chemistry

This guide is structured as a high-level technical application note designed for research scientists and drug development professionals. It synthesizes specific chemical properties of the ligand with established coordination protocols and validated experimental workflows.

Part 1: Ligand Profile & Design Principles